molecular formula C14H10INO2 B11778510 (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol

(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol

Cat. No.: B11778510
M. Wt: 351.14 g/mol
InChI Key: PSJQHYOODQUILI-UHFFFAOYSA-N
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Description

(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound with the molecular formula C13H9IN2O It features a benzo[d]oxazole ring system substituted with a 3-iodophenyl group and a methanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the 3-iodophenyl group. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzo[d]oxazole core. The iodination of the phenyl ring can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol is unique due to the presence of the iodine atom, which can be used as a handle for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and drugs .

Properties

Molecular Formula

C14H10INO2

Molecular Weight

351.14 g/mol

IUPAC Name

[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanol

InChI

InChI=1S/C14H10INO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2

InChI Key

PSJQHYOODQUILI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)CO

Origin of Product

United States

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